1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-
Overview
Description
1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the third position and a propyl group at the first position, along with a cyano group at the fourth position. It is a white to pale yellow crystalline solid, slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- can be achieved through various synthetic routes. One common method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired product in a basic medium . Another method includes the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate . Industrial production methods often utilize multicomponent reactions (MCRs) involving substituted benzaldehydes, malononitrile, and phenyl hydrazine, catalyzed by recyclable catalysts like alumina-silica-supported manganese dioxide in water .
Chemical Reactions Analysis
1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups make the compound reactive towards nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with bidentate electrophiles to form pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The compound’s amino and cyano groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl- can be compared with other similar compounds like:
3-Amino-1H-pyrazole-4-carbonitrile: This compound lacks the propyl group at the first position, which may affect its reactivity and binding properties.
5-Amino-1H-pyrazole-4-carbonitrile: The amino group is positioned differently, which can influence the compound’s chemical behavior and biological activity.
3-Amino-1-methyl-1H-pyrazole: The presence of a methyl group instead of a propyl group can alter the compound’s solubility and interaction with biological targets.
The unique structural features of 1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-, such as the propyl group at the first position, contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUTIDXMFGHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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